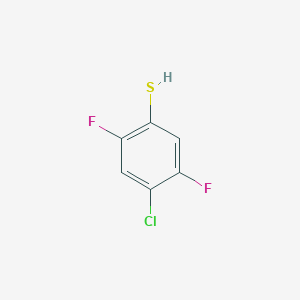

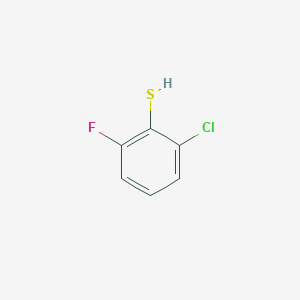

2-Chloro-6-fluorobenzenethiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the potential of 2-chloro-6-fluorobenzenethiol derivatives in the development of new antimicrobial agents. A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues, prepared from chloro-substituted-2-amino-5-fluorobenzenethiol, exhibited promising in vitro inhibitory activity against various Gram-positive and Gram-negative bacteria strains and selected fungi species. The key intermediates from which these compounds were synthesized showed remarkable antibacterial effects against Gram-positive strains with minimal inhibitory concentration (MIC) values between 2 and 8 µg/mL, and against the fungi panel with similar MIC values, highlighting their potential as novel antimicrobial agents (Armenise et al., 2012).

Advanced Material Synthesis

The molecule's role extends into the synthesis of advanced materials. One study explored the structural characterization and photochemistry of 2-chloro-6-fluorobenzoic acid, a related compound, under low temperature conditions. The research provided insights into the stability and reactivity of such compounds when exposed to specific environmental conditions, which is valuable for designing materials with tailored properties for technological applications (Kuş, 2017).

Environmental and Waste Management

In environmental science, studies have explored the treatment of high-concentration wastewater containing aromatic fluoride compounds, including those related to 2-chloro-6-fluorobenzaldehyde. Using macroporous resins like XDA-1 to absorb these compounds, significant removal of chemical oxygen demand (COD) was achieved, demonstrating an effective method for managing and treating industrial waste streams. This approach not only mitigates pollution but also allows for the recycling and reuse of valuable chemical resources (Xiaohong & Ltd Hangzhou, 2009).

Electrochemical Synthesis

Electrochemical synthesis and characterization have also been applied to compounds like 2-chloro-6-fluorobenzylalcohol, derived from this compound. Through cyclic voltammetry and constant current electrolysis, researchers have investigated the electrochemical behaviors and reduction of related compounds, paving the way for the development of novel synthetic routes and the production of intermediates for further chemical transformations (Saharan, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6-fluorobenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for 2-Chloro-6-fluorobenzenethiol.

Propriétés

IUPAC Name |

2-chloro-6-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQVQFCVBEQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679235 | |

| Record name | 2-Chloro-6-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-39-1 | |

| Record name | 2-Chloro-6-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

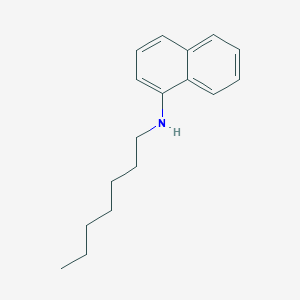

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

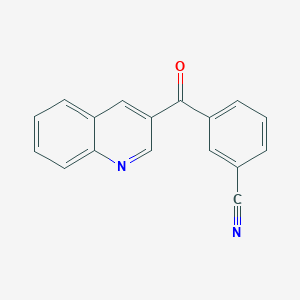

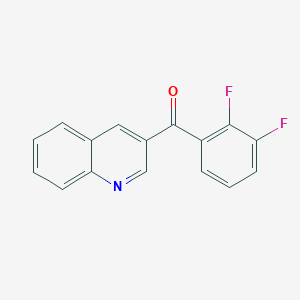

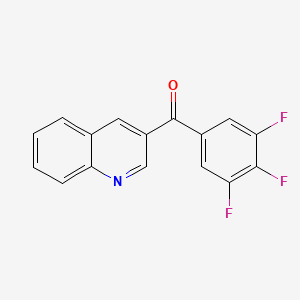

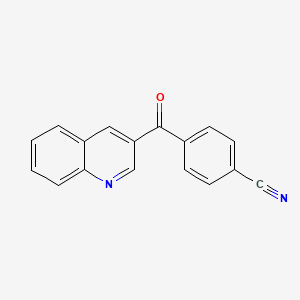

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B3335435.png)